n-(2-Methylphenyl)-n-(phenylsulfonyl)glycine
Overview
Description
n-(2-Methylphenyl)-n-(phenylsulfonyl)glycine: is an organic compound that belongs to the class of sulfonyl glycine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-(2-Methylphenyl)-n-(phenylsulfonyl)glycine typically involves the reaction of 2-methylphenylamine with phenylsulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with glycine under basic conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and bases such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Conditions typically involve the use of strong acids or bases, depending on the specific substitution reaction.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
n-(2-Methylphenyl)-n-(phenylsulfonyl)glycine:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: May serve as a probe or inhibitor in biochemical assays.
Medicine: Potential use in the development of pharmaceuticals, particularly as a building block for drugs targeting specific enzymes or receptors.
Industry: Could be used in the production of specialty chemicals or as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action for n-(2-Methylphenyl)-n-(phenylsulfonyl)glycine would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would be determined by the structure-activity relationship studies conducted during drug development.
Comparison with Similar Compounds
Similar Compounds
- n-(2-Methylphenyl)-n-(phenylsulfonyl)alanine
- n-(2-Methylphenyl)-n-(phenylsulfonyl)valine
- n-(2-Methylphenyl)-n-(phenylsulfonyl)leucine
Uniqueness
Compared to similar compounds, n-(2-Methylphenyl)-n-(phenylsulfonyl)glycine may offer unique properties such as different solubility, reactivity, or biological activity. These differences can be attributed to the specific arrangement of functional groups and the overall molecular structure.
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-2-methylanilino]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-12-7-5-6-10-14(12)16(11-15(17)18)21(19,20)13-8-3-2-4-9-13/h2-10H,11H2,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEYAJGGMLUBRQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N(CC(=O)O)S(=O)(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20977866 | |
Record name | N-(Benzenesulfonyl)-N-(2-methylphenyl)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20977866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6231-05-6 | |
Record name | N-(Benzenesulfonyl)-N-(2-methylphenyl)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20977866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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